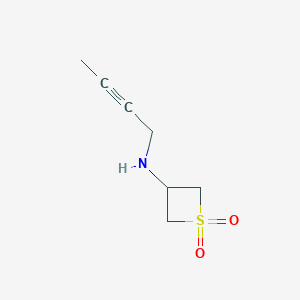
3-(But-2-yn-1-ylamino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-yn-1-ylamino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₁NO₂S. This compound is part of the thietane family, characterized by a four-membered ring containing sulfur. The presence of the but-2-yn-1-ylamino group adds unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-ylamino)thietane1,1-dioxide typically involves the reaction of thietane-1,1-dioxide with but-2-yn-1-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-ylamino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Sodium hydride (NaH) or other strong bases are used to deprotonate the amine group, facilitating nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
3-(But-2-yn-1-ylamino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-ylamino)thietane1,1-dioxide involves its interaction with various molecular targets and pathways. In the context of its potential antidepressant activity, the compound is believed to act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems . It may stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar thietane rings but with aryloxy substituents.
3-Phenylsulfanylthietane-1,1-dioxides: These derivatives contain phenylsulfanyl groups attached to the thietane ring.
Uniqueness
3-(But-2-yn-1-ylamino)thietane1,1-dioxide is unique due to the presence of the but-2-yn-1-ylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N-but-2-ynyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-8-7-5-11(9,10)6-7/h7-8H,4-6H2,1H3 |
InChI Key |
HSQQQEOTXBRBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















